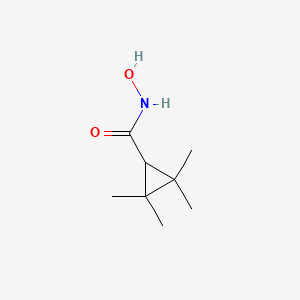
2,2,3,3-Tetramethyl-cyclopropanecarboxylic acid hydroxyamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H15NO2. It is a derivative of 2,2,3,3-tetramethylcyclopropanecarboxylic acid, which is known for its applications in the synthesis of central nervous system-active compounds . This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,2,3,3-tetramethylcyclopropanecarboxylic acid
Reagent: Hydroxylamine
Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A precursor to N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide, used in the synthesis of central nervous system-active compounds.
N-(3-(2-methoxyethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide:
Uniqueness
N-Hydroxy-2-2-3-3-tetramethylcyclopropane-1-carboxamide is unique due to its hydroxylamine-derived structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-hydroxy-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5(6(10)9-11)8(7,3)4/h5,11H,1-4H3,(H,9,10) |
InChI Key |
SKMMNJFFVAHDNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















